molecular formula C12H10N2O B1611065 3-(3-Aminobenzoyl)pyridine CAS No. 79568-06-2

3-(3-Aminobenzoyl)pyridine

Cat. No. B1611065
CAS RN: 79568-06-2
M. Wt: 198.22 g/mol
InChI Key: FOHMCNMHVRYMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Aminobenzoyl)pyridine is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Aminobenzoyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Aminobenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminobenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79568-06-2

Product Name

3-(3-Aminobenzoyl)pyridine

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(3-aminophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H10N2O/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H,13H2

InChI Key

FOHMCNMHVRYMAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2

Pictograms

Health Hazard; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Nitrobenzoyl)pyridine (1.55 g, 0.006 mole) was suspended in ethanol (35 ml) and treated portionwise with a solution of tin (II) chloride (4.56, 0.024 mmole) in conc. HCl (7 ml). The reaction mixture was stirred at 50° C. for 2 hours. After allowing to cool to room temperature, water (50 ml) was added and the mixture basified with 10% aqueous sodium hydroxide, extracted into ethyl acetate, dried (Na2SO4) and evaporated in vacuo to afford the title compound (1.14 g, 85%) as a pale oil
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.024 mmol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
85%

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